molecular formula C8H9NO2 B2470967 2-Furancarboxamide,N-2-propenyl-(9CI) CAS No. 63122-36-1

2-Furancarboxamide,N-2-propenyl-(9CI)

Cat. No.: B2470967
CAS No.: 63122-36-1
M. Wt: 151.165
InChI Key: DJHYNXPATJHAKD-UHFFFAOYSA-N
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Description

2-Furancarboxamide,N-2-propenyl-(9CI) is an organic compound with the molecular formula C8H9NO2. It is a derivative of furan, a heterocyclic organic compound, and features an amide group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide,N-2-propenyl-(9CI) typically involves the reaction of furan-2-carboxylic acid with allylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-Furancarboxamide,N-2-propenyl-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide,N-2-propenyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxamide,N-2-propenyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide,N-2-propenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide,N-propyl-: Similar structure but with a propyl group instead of a propenyl group.

    2-Furancarboxamide,N-methyl-: Contains a methyl group instead of a propenyl group.

    2-Furancarboxamide,N-ethyl-: Features an ethyl group in place of the propenyl group.

Uniqueness

2-Furancarboxamide,N-2-propenyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propenyl group allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-prop-2-enylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHYNXPATJHAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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